1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole, also known as RP 73163, is a synthetic compound primarily studied for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential applications in cholesterol metabolism and lipid-related disorders. The compound is characterized by its complex molecular structure, which includes a pyrazole ring and a sulfinyl group.
The compound is classified under several categories based on its functional groups and biological activities:
The synthesis of 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole involves several key steps:
For industrial applications, optimization of the synthetic route is crucial to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and efficient purification methods, including crystallization or chromatography, are typically employed.
The molecular formula of 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole is C25H28N4OS. The structure features:
The InChI representation provides a detailed description of its molecular structure:
This detailed structural information aids in understanding the compound's reactivity and interactions with biological targets .
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole participates in several types of chemical reactions:
Key reagents used in these reactions include:
The primary product from these reactions remains the target compound itself .
The mechanism of action for 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole primarily involves inhibition of ACAT enzymes. This inhibition disrupts cholesterol esterification processes within cells, leading to altered lipid metabolism. The specific binding interactions between the compound and ACAT enzymes can vary based on structural configurations .
The physical properties include:
Chemical properties relevant to this compound include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications .
The primary applications of 1-(5-((4,5-Diphenyl-1H-imidazol-2 yl)sulfinyl)pentyl)-3,5-dimethyl -1H-pyrazole include:
Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes, now systematically termed sterol O-acyltransferases (SOAT1 for ACAT-1 and SOAT2 for ACAT-2), are endoplasmic reticulum-resident membrane proteins that catalyze the esterification of free cholesterol (FC) into cholesteryl esters (CE) using fatty acyl-CoA donors [3]. This enzymatic conversion serves distinct physiological roles:
Structurally, both isoforms belong to the membrane-bound O-acyltransferase (MBOAT) family. Cryo-EM studies reveal ACAT-1 functions as a homotetramer (dimer-of-dimers) with nine transmembrane domains and a catalytic histidine residue (His460) in transmembrane domain 7. A hydrophobic "C-tunnel" accommodates oleoyl-CoA (the preferred acyl donor), while a "T-tunnel" facilitates FC access to the active site [3]. Substrate selectivity studies indicate ACAT-2 exhibits >20-fold selectivity for cholesterol over phytosterols, whereas ACAT-1 and lecithin–cholesterol acyltransferase (LCAT) show minimal discrimination [3].
Table 1: Key Biochemical and Functional Differences Between ACAT Isoforms
Property | ACAT-1 (SOAT1) | ACAT-2 (SOAT2) |
---|---|---|
Primary Tissue Expression | Macrophages, adrenal glands, endothelium | Enterocytes, hepatocytes |
Subcellular Localization | Endoplasmic reticulum | Endoplasmic reticulum |
Preferred Acyl Donor | Oleoyl-CoA (C18:1) | Oleoyl-CoA (C18:1) |
Cholesterol vs. Sitosterol Specificity | Low preference | High preference for cholesterol |
Pathophysiological Role | Foam cell formation | Hepatic VLDL secretion, intestinal cholesterol absorption |
Knockout Mouse Phenotype | Reduced CE in macrophages; skin xanthomas | Reduced plasma CE; protection from diet-induced hypercholesterolemia |
Genetic evidence underscores the divergent roles of these isoforms:
These insights position ACAT-1 as a therapeutic target for atherosclerosis (via macrophage CE modulation) and ACAT-2 for hypercholesterolemia (via systemic cholesterol trafficking) [3] [5].
The development of ACAT inhibitors emerged from the need to address residual cardiovascular risk persisting after statin therapy. While statins reduce low-density lipoprotein cholesterol (LDL-C) by 25–60% via HMG-CoA reductase inhibition, compensatory increases in intestinal cholesterol absorption limit efficacy, and significant atherosclerotic risk remains [2] [8] [10]. ACAT inhibition represented a mechanistically complementary strategy:
Disruption of cellular FC efflux pathways when ACAT-1 was inhibited [3] [6].
Paradigm Shift to Selective Inhibition: Lessons from knockout mice informed next-generation strategies:
Table 2: Evolution of ACAT Inhibitor Design Strategies
Generation | Examples | Chemical Class | Selectivity | Outcome/Limitations |
---|---|---|---|---|
First (1980s–2000s) | Avasimibe, Pactimibe | Sulfonylureas, imidazoles | Non-selective | Clinical failure: no atherosclerosis benefit; toxicity |
Second (2010s–Present) | K-604, Pyripyropenes | Spiroketals, quinazolines | ACAT-1 selective | Preclinical plaque stabilization; no human data |
Hybrid (Emerging) | 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole | Imidazole-pyrazole hybrid | Undetermined (designed for ACAT-1) | Preferential macrophage CE reduction in vitro |
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole exemplifies modern hybrid designs:
Future development requires isoform-specific activity profiling and advanced atherosclerosis models to validate plaque-stabilizing effects without the limitations of early-generation inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7